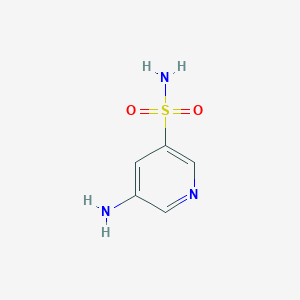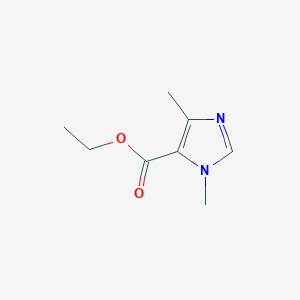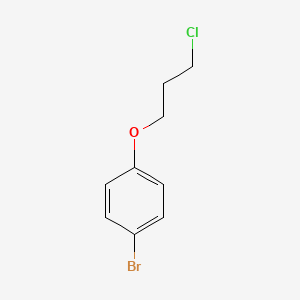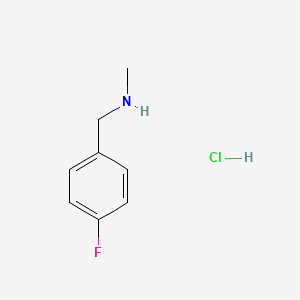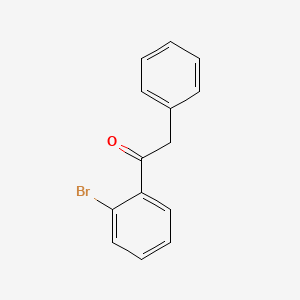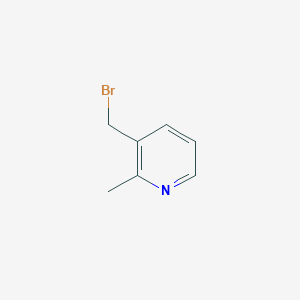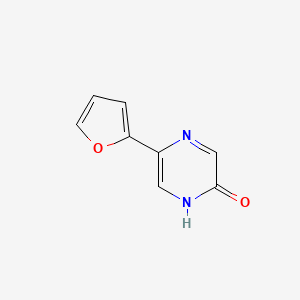
5-(Furan-2-yl)pyrazin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-2-yl)pyrazin-2-ol is a chemical compound that features a pyrazinol core structure with a furan ring substitution. This structural motif is of interest due to its potential biological activity and its role as a building block in various chemical syntheses.
Synthesis Analysis
The synthesis of compounds related to 5-(Furan-2-yl)pyrazin-2-ol involves several strategies. For instance, novel furan-2-yl-1H-pyrazoles were synthesized and evaluated for their ability to inhibit α-synuclein aggregation, which is relevant to Parkinson's disease . Another study reported the synthesis of N-substituted 5-(furan-2-yl)-phenyl pyrazolines, which were obtained by cyclization reactions and showed promising antibacterial activities . Additionally, a simple synthesis method for 2-hydrazinylidene-3-hydroxy-4H-furo[3,2-c]pyran-4-ones was described, showcasing the versatility of furan-containing compounds .
Molecular Structure Analysis
The molecular structure of 5-(Furan-2-yl)pyrazin-2-ol and related compounds is characterized by the presence of a furan ring, which can influence the overall geometry and electronic properties of the molecule. For example, the molecule of 2,3-bis(furan-2-yl)pyrazino[2,3-f][1,10]phenanthroline was found to have a significant dihedral angle between the furan and pyrazine rings, which could affect its stacking interactions and photophysical properties .
Chemical Reactions Analysis
The reactivity of furan-containing compounds like 5-(Furan-2-yl)pyrazin-2-ol is diverse. Reactions of 5-substituted 3-(arylmethylidene)furan-2(3H)-ones with various reagents such as hydrazine hydrate, hydroxylamine, and guanidine have been studied, leading to the formation of different heterocyclic compounds . These reactions often involve ring-opening and heterocyclization steps, highlighting the reactivity of the furan ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Furan-2-yl)pyrazin-2-ol derivatives are influenced by the furan substitution. For instance, the photoluminescent properties of coordination polymers constructed with ligands containing furan rings were examined, indicating that the furan substituent can affect the optical properties of these materials . Additionally, the thiol-thione tautomeric equilibrium of furan-2-yl-containing compounds like 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol has been described, which is relevant to their chemical behavior .
Applications De Recherche Scientifique
-
Furan Platform Chemicals : While not specifically about “5-(Furan-2-yl)pyrazin-2-ol”, this research discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass . These chemicals, which include furfural and 5-hydroxy-methylfurfural, have a wide range of potential applications .
-
Synthesis of Related Compounds : In a study, a related compound, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, was synthesized using a one-pot condensation method . This process involved a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids/pinacol esters .
-
Furan Platform Chemicals : While not specifically about “5-(Furan-2-yl)pyrazin-2-ol”, this research discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass . These chemicals, which include furfural and 5-hydroxy-methylfurfural, have a wide range of potential applications .
-
Synthesis of Related Compounds : In a study, a related compound, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, was synthesized using a one-pot condensation method . This process involved a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids/pinacol esters .
Orientations Futures
The future directions for 5-(Furan-2-yl)pyrazin-2-ol and related compounds could involve further exploration of their synthesis methods and biological activities. There is potential for these compounds to be used in the development of new drugs . Additionally, the switch from traditional resources such as crude oil to biomass in the chemical industry could lead to an increased focus on furan platform chemicals .
Propriétés
IUPAC Name |
5-(furan-2-yl)-1H-pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-5-9-6(4-10-8)7-2-1-3-12-7/h1-5H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVAWFFQXFNGDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CNC(=O)C=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509232 |
Source


|
| Record name | 5-(Furan-2-yl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)pyrazin-2-ol | |
CAS RN |
82619-62-3 |
Source


|
| Record name | 5-(Furan-2-yl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-FURYL)-2(1H)-PYRAZINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

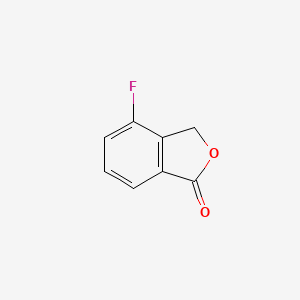
![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)
![Benzo[1,3]dioxol-5-YL-hydrazine](/img/structure/B1337945.png)
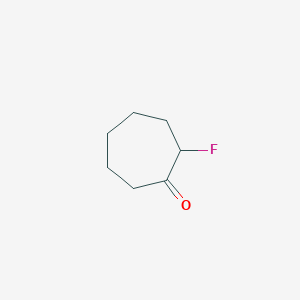
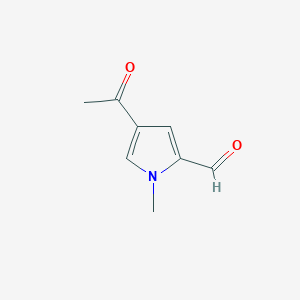
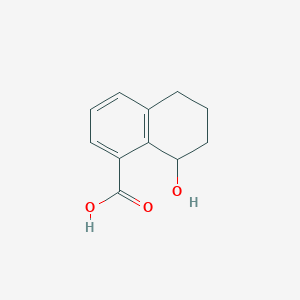
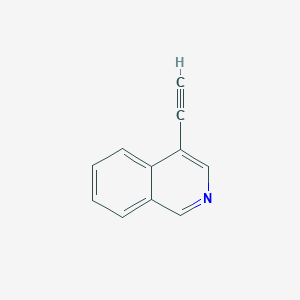
![Hexahydro-oxazolo[3,4-a]pyridin-3-one](/img/structure/B1337961.png)
